molecular formula C15H21NO2 B8360421 tert-butyl (2S,5R)-5-phenylprolinate

tert-butyl (2S,5R)-5-phenylprolinate

Cat. No.: B8360421
M. Wt: 247.33 g/mol
InChI Key: QMAKALIREQLSSP-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2S,5R)-5-phenylprolinate is a chiral proline derivative characterized by a phenyl substituent at the 5-position of the pyrrolidine ring and a tert-butyl ester group. Its stereochemistry (2S,5R) confers distinct conformational rigidity, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing biologically active compounds. The tert-butyl ester enhances solubility and stability during synthetic workflows, while the phenyl group contributes to hydrophobic interactions in target binding .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl (2S,5R)-5-phenylpyrrolidine-2-carboxylate

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13-10-9-12(16-13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3/t12-,13+/m1/s1

InChI Key

QMAKALIREQLSSP-OLZOCXBDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](N1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(N1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Stereochemical Variants

Proline derivatives with alternative stereochemistry (e.g., exo vs. endo diastereomers) exhibit divergent stability and reactivity. For instance, endo-diastereomers of similar 5-substituted prolines demonstrate superior chromatographic stability compared to exo counterparts, which degrade during purification .

Functional Group Modifications

Compound 6 (from ):
  • Structure: tert-Butyldimethylsilane-protected tetrahydropyran derivative with a propargyl group and 3-methyl-5-phenylpent-3-en-1-yl chain.
  • Comparison: Unlike tert-butyl 5-phenylprolinate, Compound 6 features a silane-protected hydroxyl group and extended aliphatic chain, increasing lipophilicity and steric bulk. This structural complexity may hinder its use in drug synthesis compared to the simpler prolinate .
tert*-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate (from ):
  • Structure: Piperidine scaffold with tert-butyl carbamate and methyl substituent.
  • Comparison: While both compounds share a tert-butyl carbamate group, the prolinate’s pyrrolidine ring and phenyl group enable distinct conformational constraints and π-π interactions absent in the piperidine derivative.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Relevance
tert-Butyl (2S,5R)-5-phenylprolinate Pyrrolidine 5-phenyl, tert-butyl ester Cholecystokinin antagonist fragment
Compound 6 Tetrahydropyran Silane, propargyl, aliphatic chain Intermediate in natural product synthesis
tert-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate Piperidine 5-methyl, tert-butyl carbamate Amine precursor for drug discovery

Table 2: Stability and Reactivity

Compound Stability During Purification Stereochemical Sensitivity
tert-Butyl (2S,5R)-5-phenylprolinate High (retains integrity) Sensitive to 5-position configuration
exo-Diastereomers Low (degrade on chromatography) High sensitivity to ring conformation

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